molecular formula C10H9NS B12091413 Thiazole, 4-(2-methylphenyl)- CAS No. 383145-34-4

Thiazole, 4-(2-methylphenyl)-

Cat. No.: B12091413
CAS No.: 383145-34-4
M. Wt: 175.25 g/mol
InChI Key: CNBYWKDNPFEMQB-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Chemistry and Its Significance in Modern Synthesis

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.govjetir.org This fundamental structure is a key building block in numerous natural products, including vitamin B1 (thiamine), and a wide array of synthetic compounds with diverse applications. nih.govfabad.org.tr The significance of thiazoles in modern synthesis is underscored by their presence in many FDA-approved drugs, where they contribute to a broad spectrum of therapeutic activities, including antimicrobial, antifungal, antiviral, and anticancer effects. nih.govjetir.orgfabad.org.tr The versatility of the thiazole ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological or material characteristics. nih.govbenthamscience.com The development of novel and efficient synthetic methodologies for creating substituted thiazoles remains an active area of research, driven by the continuous demand for new therapeutic agents and advanced materials. benthamscience.com

Rationale for Dedicated Research on Thiazole, 4-(2-methylphenyl)-

The specific compound, Thiazole, 4-(2-methylphenyl)-, with the CAS number 30169-33-0, presents a unique subject for dedicated research. The rationale for its investigation stems from the specific substitution pattern it possesses. The presence of a 2-methylphenyl (o-tolyl) group at the 4-position of the thiazole ring introduces distinct steric and electronic features. The methyl group in the ortho position of the phenyl ring can influence the conformation of the molecule by restricting the rotation around the C-C bond connecting the phenyl and thiazole rings. This conformational constraint can have significant implications for its interaction with biological targets. Furthermore, the electronic effects of the methyl group, while modest, can also play a role in modulating the reactivity and biological activity of the thiazole core.

Scope and Key Objectives of Scholarly Investigation into Thiazole, 4-(2-methylphenyl)-

Scholarly investigation into Thiazole, 4-(2-methylphenyl)- primarily aims to elucidate its fundamental chemical and physical properties, develop efficient and scalable synthetic methods, and explore its potential applications. Key objectives of this research include:

Synthesis and Characterization: Developing and optimizing synthetic routes to obtain the compound in high purity and yield. This includes the exploration of various synthetic strategies, such as the Hantzsch thiazole synthesis. mdpi.com Comprehensive characterization of the synthesized compound using modern analytical techniques like NMR, IR, and mass spectrometry is also a primary goal.

Physicochemical Properties: Determining key physical and chemical properties of the compound.

Reactivity Studies: Investigating the reactivity of the thiazole ring and the substituted phenyl group to understand its chemical behavior and potential for further derivatization.

Exploration of Potential Applications: Screening the compound for potential biological activities or as a precursor for the synthesis of more complex molecules with desired functionalities.

Interactive Data Table: Chemical Properties of Thiazole, 4-(2-methylphenyl)- and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Thiazole, 4-(2-methylphenyl)-30169-33-0C10H9NSNot specified
4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole35199-18-9C11H10ClNS223.72 cymitquimica.com
2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole921102-01-4C11H10ClNS223.72 vulcanchem.com
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde921061-16-7C11H9NOSNot specified fluorochem.co.uk
Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate886368-25-8C13H12BrNO2S326.21 vulcanchem.com
4-(4-Methylphenyl)-1,3-thiazole-2-thiol2103-92-6C10H9NS2207.32

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383145-34-4

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-(2-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-6-12-7-11-10/h2-7H,1H3

InChI Key

CNBYWKDNPFEMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC=N2

Origin of Product

United States

Synthetic Methodologies for Thiazole, 4 2 Methylphenyl

Classical Heterocyclic Synthesis Routes Adapted for Thiazole (B1198619), 4-(2-methylphenyl)-

Traditional methods for thiazole synthesis remain fundamental in constructing the 4-(2-methylphenyl) derivative. These routes are often characterized by their reliability and the accessibility of starting materials.

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of an α-haloketone with a thioamide. For the specific synthesis of 4-(2-methylphenyl)thiazole, this would typically involve the reaction between 2-bromo-1-(2-methylphenyl)ethan-1-one and a suitable thioamide like thioformamide.

Modern adaptations of this reaction focus on improving yields, simplifying work-up procedures, and employing greener reaction conditions. For instance, the use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol has been shown to be an effective medium for Hantzsch reactions, avoiding volatile organic solvents. nih.govresearchgate.net While a specific example for 4-(2-methylphenyl)thiazole is not detailed, the reaction of bromoacetylferrocene with o-tolyl thiourea (B124793) in a DES at 80 °C proceeds efficiently, suggesting the applicability of this green approach. nih.govresearchgate.net The classical approach often utilizes solvents like ethanol (B145695) or DMF.

Table 1: Representative Hantzsch Thiazole Synthesis Conditions

Reactant A Reactant B Catalyst/Solvent Conditions Product Type Ref
α-Haloketone Thioamide Ethanol or DMF Reflux 4-Arylthiazole
Bromoacetylferrocene Aryl thioureas Choline chloride/Glycerol (DES) 80 °C 4-Ferrocenylthiazole nih.gov

Cyclocondensation reactions are a broad class of reactions that are central to the formation of heterocyclic systems, including 4-(2-methylphenyl)thiazole. These reactions typically involve the formation of the thiazole ring through the condensation of two or more precursor molecules with the elimination of a small molecule like water or hydrogen halide.

A prominent strategy involves the cyclocondensation of a thioamide with a substituted phenacyl bromide. nih.govacs.orgnih.gov For the target molecule, this would entail reacting 2-methylbenzothioamide with a 2-haloacetaldehyde or equivalent. A more elaborate example is the reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides in ethanol, which yields a variety of 2,4-disubstituted thiazoles. nih.govacs.orgnih.gov

Another powerful cyclocondensation approach is the reaction between α-oxothioamides and α-bromoketones. rsc.org This method is an extension of the Hantzsch synthesis and can be highly regioselective. The reaction of an α-oxothioamide with 2-bromo-1-(2-methylphenyl)ethan-1-one would be a direct route to a 2-acyl-4-(2-methylphenyl)thiazole derivative. The reaction conditions can be tuned to favor either the thiazole product (in DMF without a base) or a thioether byproduct (in acetonitrile (B52724) with triethylamine). rsc.org

The formation of the thiazole ring can also be accomplished by the intramolecular cyclization of a suitably functionalized open-chain precursor. These methods offer a high degree of control over the final substitution pattern.

One such strategy involves the calcium-catalyzed reaction of a propargyl alcohol with a thioamide. acs.org The proposed mechanism proceeds through an allene (B1206475) intermediate which then undergoes a regioselective 5-exo dig cyclization to form the thiazole ring. acs.org Applying this to the target compound would involve reacting 2-methylbenzothioamide with an appropriate propargyl alcohol.

Another approach involves synthesizing bis-thiazole derivatives through the ring closure of benzo[d]thiazol-2-amine and various α-haloketones in the presence of S-nucleophiles like carbon disulfide. researchgate.net While this leads to a more complex structure, it demonstrates the versatility of ring-closure strategies in building thiazole-containing systems.

Strategies Involving Cyclocondensation Reactions

Modern Catalytic Approaches for Thiazole, 4-(2-methylphenyl)- Elaboration

Contemporary synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of 4-(2-methylphenyl)thiazole and its derivatives has benefited from these advances, particularly in the realms of transition metal and organocatalysis.

Transition metal catalysts are pivotal in forging the bonds necessary for the thiazole core and for introducing the 2-methylphenyl substituent. While direct catalytic synthesis of the thiazole ring is one aspect, these catalysts are also crucial for cross-coupling reactions to build the precursors.

Although not exclusively focused on the target molecule, research into the synthesis of pyridine (B92270) hydrazyl thiazole metal complexes demonstrates the coordination ability of the thiazole nucleus. bohrium.com The synthesis of these ligands often involves the cyclization of thiosemicarbazones with α-bromoacetophenones, a reaction that can be adapted for 4-(2-methylphenyl)thiazole. bohrium.com Furthermore, catalysts like Ca(OTf)₂ have been shown to be effective in the synthesis of substituted thiazoles from propargyl alcohols and thioamides, offering a milder alternative to traditional acid catalysts. acs.org

Table 2: Catalytic Systems for Thiazole Synthesis

Catalyst System Reactants Product Type Key Feature Ref
Ca(OTf)₂/Bu₄NPF₆ Propargyl alcohol, Thioamide Substituted Thiazole Chemo- and stereoselective cyclization acs.org

Organocatalysis has emerged as a powerful, metal-free alternative for constructing complex molecules. These small organic molecules can catalyze reactions with high efficiency and stereoselectivity.

In the context of thiazole synthesis, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported as an effective organocatalyst. researchgate.net It facilitates the reaction of hydrazine (B178648) carbothioamide derivatives with hydrazonoyl halides to produce novel thiazolyl-thiazole compounds. This methodology is characterized by short reaction times, easy workup, and good to excellent yields, making it an attractive green chemistry approach. researchgate.net The principles of this catalytic system could be applied to a synthetic design for 4-(2-methylphenyl)thiazole.

Photoredox Catalysis for Advanced Synthetic Pathways

The synthesis of substituted thiazoles, including 4-(2-methylphenyl)-thiazole, can be advanced through the application of visible-light photoredox catalysis. This technique offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions, often at ambient temperature. researchgate.net Photoredox catalysis utilizes a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. acs.org This allows for the generation of highly reactive radical intermediates from stable precursors, which would otherwise require harsh reaction conditions. researchgate.net

For the synthesis of 4-(2-methylphenyl)-thiazole, a plausible photoredox pathway involves the generation of a 2-methylphenyl radical that can be coupled with a suitable thiazole precursor. For instance, an aryl radical can be generated from an aryldiazonium salt via a single-electron transfer (SET) from the photoexcited catalyst. nih.gov This radical could then engage in a Minisci-type reaction with a thiazole ring or a precursor, leading to the desired C-H arylation.

Another potential strategy involves the functionalization of a pre-formed 4-arylthiazole. For example, photoredox-mediated trifluoromethylation of arenes and heteroarenes has been successfully demonstrated using triflyl chloride as a radical precursor. acs.org While not forming the target compound directly, this illustrates the power of photoredox catalysis to install functional groups on the thiazole scaffold under benign conditions, a strategy that could be adapted for other modifications. The key advantages of these photoredox methods are their high functional group tolerance, low energy consumption, and the ability to avoid stoichiometric use of aggressive reagents. researchgate.netacs.org

Sustainable and Green Chemistry Methodologies in Thiazole, 4-(2-methylphenyl)- Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of 4-arylthiazoles is the move away from volatile organic compounds (VOCs) towards solvent-free or aqueous reaction media. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scirp.orgmdpi.com It can promote reaction rates through its high polarity and hydrogen bonding capabilities. scirp.org The synthesis of 2-amino-4-arylthiazoles has been efficiently conducted in water, often coupled with microwave irradiation, leading to high yields and simple product isolation. scirp.orgscirp.org

Solvent-free mechanochemical synthesis represents another important green strategy. In this method, mechanical energy, such as grinding, is used to initiate a chemical reaction between solid reactants. This approach eliminates the need for any solvent, drastically reducing waste. A one-pot, three-component reaction combining thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) under grinding conditions has been shown to produce thiazoles in high yields and short reaction times. This solvent-free method is also noted for its scalability.

Table 1: Comparison of Green Synthetic Methods for 4-Arylthiazoles

Method Solvent Key Advantages Typical Yield Reference
Mechanochemical Solvent-Free Eliminates solvent waste, rapid reaction 70-82%
Aqueous Synthesis Water Environmentally benign, promotes reaction 81-97% scirp.orgscirp.org
Microwave (PEG-Water) PEG-400/Water Green solvent, easy work-up, avoids lachrymatory reagents 84-89% researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. scirp.orgasianpubs.org The technique relies on the efficient heating of polar molecules by microwave irradiation, leading to rapid energy transfer and accelerated reaction kinetics. scirp.org

For the synthesis of 4-arylthiazoles, microwave irradiation has been successfully employed in the classical Hantzsch reaction, condensing an α-haloketone with a thioamide or thiourea. scirp.orgasianpubs.org Studies have optimized these reactions by adjusting parameters such as power settings and catalyst loading to maximize efficiency while preventing degradation of the product. The use of microwave heating in conjunction with green solvents like water or polyethylene (B3416737) glycol (PEG) further enhances the environmental credentials of the synthesis. researchgate.netscirp.orgscirp.org For instance, high yields of 2-amino-4-arylthiazoles have been achieved in just 1-20 minutes using microwave irradiation in water. scirp.orgscirp.org

Table 2: Optimization of Microwave-Assisted Thiazole Synthesis

Starting Materials Conditions Time Yield Reference
α-Bromoketone, Thiourea Water, 40W MWI 1-20 min 81-97% scirp.orgscirp.org
Aromatic Ketone, NBS, Thiourea PEG-400/Water, MWI 28-32 min 84-89% researchgate.net
α-Haloketone, Thioamide 1,2-dichloroethane, 130°C, MWI 10 min 47-78%
2-chloro-N-(2-methylphenyl)acetamide, Thiourea Alcohol, MWI 20 min Good asianpubs.org

Flow Chemistry and Continuous Processing Techniques

For large-scale and industrial production, flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency, improved safety, and greater yields. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer. The synthesis of 4-phenyl-2-(p-tolyl)thiazole (B3253281) has been noted as a candidate for optimization in continuous flow reactors to ensure consistent quality and yield on an industrial scale. This approach is a key component of process intensification, aiming to make chemical production more efficient and sustainable.

Chemo- and Regioselective Synthesis Strategies for Thiazole, 4-(2-methylphenyl)-

The regiochemistry of the thiazole ring is critical to its function, and thus, selective synthesis strategies are paramount. The most fundamental and widely used method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. To produce 4-(2-methylphenyl)-thiazole specifically, the reaction would utilize 2-bromo-1-(2-methylphenyl)ethan-1-one and thioformamide. The regioselectivity of this reaction is well-established, with the sulfur atom of the thioamide attacking the α-carbon of the ketone and the nitrogen atom cyclizing onto the carbonyl carbon.

More advanced strategies offer alternative routes with different selectivity. A base-promoted reaction between dithioates and active methylene (B1212753) isocyanides provides a highly efficient and regioselective pathway to substituted thiazoles under mild, metal-free conditions. rsc.org The regiochemical outcome is controlled by the specific reactants chosen, allowing for the synthesis of either 2,5- or 4,5-disubstituted thiazoles. rsc.org

Furthermore, chemo- and stereoselective methods have been developed using propargyl alcohols bearing alkene and alkyne groups as precursors. nih.govacs.org In a proposed mechanism, a thioamide reacts with the alcohol to form an allene intermediate, which then undergoes a regioselective 5-exo dig cyclization to produce the thiazole core. acs.org Such methods provide access to complex, highly substituted thiazoles with precise control over the arrangement of functional groups.

Process Intensification and Scalability Considerations for Industrial Production

Transitioning the synthesis of Thiazole, 4-(2-methylphenyl)- from the laboratory to an industrial scale requires careful consideration of process intensification and scalability. The goal is to develop a process that is not only economically viable but also safe, efficient, and environmentally responsible.

Flow Chemistry , as discussed previously, is a primary tool for process intensification. Continuous processing minimizes the volume of hazardous materials present at any one time, improves heat management (reducing risks of thermal runaways), and allows for automated control, leading to a more robust and reproducible manufacturing process.

The use of heterogeneous catalysts is another key consideration for scalability. Catalysts like the copper nanoparticle/carbon (Cu-NP/C) system used for synthesizing 2-amino-4-arylthiazoles are easily separated from the reaction mixture by simple filtration. tandfonline.com This allows for the catalyst to be recovered and reused, reducing costs and minimizing metal contamination in the final product, which is a significant advantage for industrial processes. tandfonline.com Diazoketones have also been proposed as a scalable and chemically resilient alternative to α-haloketones in one-pot syntheses, further expanding the toolkit for large-scale production. chemrxiv.org

Chemical Reactivity and Functionalization Strategies of Thiazole, 4 2 Methylphenyl

Electrophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The thiazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, along with the presence of the 4-(2-methylphenyl) group, direct the regioselectivity of these reactions, primarily towards the C-5 position, which is the most electron-rich carbon atom.

Directed Halogenation and Nitration

Halogenation and nitration are fundamental electrophilic substitution reactions for functionalizing the thiazole core. These reactions typically proceed at the C-5 position, which is activated by the sulfur atom at position 1 and unencumbered by substitution.

Halogenation: The bromination of thiazole derivatives often occurs readily at the C-5 position. For instance, studies on structurally related 2-substituted amino-4-hydroxy-thiazoles demonstrate that treatment with bromine in acetic acid leads to selective bromination at the C-5 position. ekb.eg This suggests that 4-(2-methylphenyl)thiazole would likely undergo halogenation at the C-5 position under similar conditions.

Nitration: Direct nitration of the thiazole ring can be challenging due to the sensitivity of the ring to strong acidic and oxidizing conditions, which can lead to ring degradation. In many reported syntheses of nitro-containing thiazole derivatives, the nitro group is introduced onto a phenyl substituent rather than the thiazole nucleus itself. smolecule.comevitachem.com However, regioselective nitration of aromatic precursors prior to thiazole ring formation is a common strategy. nih.gov For direct nitration of the thiazole ring in 4-(2-methylphenyl)thiazole, carefully controlled conditions using milder nitrating agents would be necessary to favor substitution at the C-5 position while minimizing side reactions.

Acylation and Alkylation Reactions at C-2 and C-5 Positions

Acylation and alkylation provide effective means to introduce carbon-based functional groups onto the thiazole scaffold, enhancing molecular complexity.

C-5 Position: The C-5 position is the primary site for Friedel-Crafts type acylation and alkylation reactions. The Vilsmeier-Haack reaction, a mild formylation process, has been successfully applied to 2-arylaminothiazoles to produce 5-carboxaldehydes, demonstrating the feasibility of C-5 acylation. asianpubs.org Similarly, research on related thiazoles has shown that 5-acyl derivatives can be synthesized regioselectively. rsc.org Alkylation at the C-5 position has also been documented, for example, using ethylenediamine (B42938) derivatives to introduce an ethyl linker. vulcanchem.com

C-2 Position: The C-2 proton of the thiazole ring is the most acidic, allowing for deprotonation with strong bases like organolithium reagents (e.g., n-BuLi) or lithium diisopropylamide (LDA). uq.edu.au The resulting C-2 lithiated or C-2 Grignard species is a potent nucleophile that can react with various electrophiles, including alkyl halides and acyl chlorides, to achieve C-2 alkylation or acylation. This metallation-alkylation/acylation sequence is a standard and powerful method for functionalizing the C-2 position of thiazoles. uq.edu.au

Nucleophilic Reactivity and Addition Pathways

While less common than electrophilic substitution, the thiazole ring can participate in nucleophilic reactions, particularly when activated. Functional group interconversions, especially at the C-2 position, are also crucial synthetic strategies.

Reactions Involving Nucleophilic Attack on the Thiazole Ring

Direct nucleophilic aromatic substitution on the thiazole ring is generally difficult due to the ring's inherent electron density. However, this reactivity can be enhanced under specific conditions:

Activation by N-Alkylation: Alkylation of the thiazole nitrogen atom forms a thiazolium salt. This process significantly increases the electrophilicity of the ring carbons, particularly the C-2 position, making it susceptible to attack by nucleophiles. uq.edu.au

Presence of Leaving Groups: Nucleophilic substitution can occur if a good leaving group, such as a halogen, is present on the ring. Halogenated thiazoles are valuable intermediates that undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), where the thiazole acts as an electrophilic partner. uq.edu.au

Functional Group Interconversions at the Thiazole C-2 Position

The C-2 position is a hotspot for functional group interconversions, largely stemming from the versatility of intermediates formed during Hantzsch thiazole synthesis or subsequent modifications. mdpi.com

A common precursor, 2-aminothiazole (B372263) (formed using thiourea), allows for a wide array of transformations. The amino group can be diazotized and replaced, or it can participate in condensation reactions to form Schiff bases. researchgate.net Alternatively, using thioamides in the Hantzsch synthesis can yield 2-substituted thiazoles directly.

Another key functional group is the thiol group (-SH), which can be introduced at the C-2 position by using dithiocarbamates in the synthesis. orientjchem.org This thiol group is reactive and can undergo various interconversions.

Reaction TypeReagentsProductReference
OxidationHydrogen peroxide, m-chloroperbenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideThiol derivatives
SubstitutionHalogens (Cl, Br), alkyl halidesHalogenated thiazoles

These interconversions provide access to a broad spectrum of 2-substituted thiazoles from a common intermediate.

Reactivity of the 2-methylphenyl Substituent

The 2-methylphenyl group attached at the C-4 position of the thiazole ring also possesses its own distinct reactivity. It can undergo electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation. The reactivity and regioselectivity of these substitutions are influenced by two factors: the activating, ortho-, para-directing methyl group and the electronic effect of the thiazole ring substituent.

The thiazole ring generally acts as an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the thiazole. Conversely, the methyl group is an activating, ortho-, para-director. The interplay of these competing effects will determine the precise outcome of electrophilic substitution on the 2-methylphenyl ring. Research on similar structures suggests that electrophilic substitution on such aryl substituents is a viable reaction pathway. evitachem.comevitachem.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of Thiazole, 4-(2-methylphenyl)- can undergo electrophilic aromatic substitution. The methyl group on the phenyl ring is an ortho, para-directing activator. However, the position of substitution is also influenced by the bulky thiazole group, which can sterically hinder the ortho position. Therefore, electrophilic attack is most likely to occur at the para position relative to the methyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination can be achieved using bromine in the presence of a Lewis acid catalyst. The electron-donating nature of the methyl group facilitates these reactions. The thiazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. oxfordsciencetrove.com

Oxidation and Halogenation of the Methyl Group

The methyl group attached to the phenyl ring is a site for functionalization through oxidation and halogenation reactions. Oxidation of the methyl group can lead to the formation of a carboxylic acid, an alcohol, or an aldehyde, depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid.

Halogenation of the methyl group, typically through free radical substitution, can introduce one or more halogen atoms. This reaction is often initiated by UV light or a radical initiator. The resulting benzylic halides are versatile intermediates for further synthetic transformations. For instance, 4-(bromomethyl)-2-(4-tert-butyl-phenyl)-5-methyl-thiazole is a halogenated thiazole derivative. cymitquimica.com

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiazole derivatives. rsc.orgresearchgate.net This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. researchgate.net In the context of "Thiazole, 4-(2-methylphenyl)-", C-H activation can occur at both the thiazole and the phenyl rings.

For the thiazole ring, direct arylation often occurs selectively at the C5 position, especially when the C2 position is substituted. researchgate.net However, the regioselectivity can be influenced by the catalyst system and the nature of the coupling partner. researchgate.net For example, the direct C-H arylation of 4-methylthiazole (B1212942) with aryl iodides has been shown to occur selectively at the C2-position. chim.it Ligand-free palladium acetate (B1210297) has been used to efficiently catalyze the direct arylation of thiazole derivatives. researchgate.net

C-H activation on the phenyl ring can also be achieved, although it is often more challenging due to the presence of multiple C-H bonds. The directing effect of the thiazole ring and the methyl group can influence the site of functionalization.

Cross-Coupling Chemistry for Derivatization of Thiazole, 4-(2-methylphenyl)-

Cross-coupling reactions are fundamental in the synthesis of complex organic molecules, and they play a crucial role in the derivatization of "Thiazole, 4-(2-methylphenyl)-". These reactions typically involve a palladium catalyst and are used to form new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the thiazole or the phenyl ring must first be functionalized with a leaving group, such as a halogen or a triflate.

Suzuki-Miyaura and Sonogashira Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.gov For "Thiazole, 4-(2-methylphenyl)-", a bromo or iodo substituent can be introduced onto either the thiazole or the phenyl ring to serve as the coupling partner. For instance, a brominated derivative of the compound can be coupled with various aryl or heteroaryl boronic acids to generate a library of new derivatives. semanticscholar.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkyne moieties into the "Thiazole, 4-(2-methylphenyl)-" scaffold. The resulting alkynyl-substituted thiazoles can serve as precursors for further transformations or may exhibit interesting biological or material properties. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Below is a table summarizing representative conditions for these coupling reactions:

Coupling ReactionCatalyst/LigandBaseSolventTypical Substrates
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, WaterAryl/heteroaryl boronic acids and aryl/heteroaryl halides/triflates
Sonogashira Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIEt₃N, PiperidineTHF, DMFTerminal alkynes and aryl/vinyl halides/triflates

Heck and Stille Coupling Methodologies

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction can be used to introduce alkenyl groups onto the "Thiazole, 4-(2-methylphenyl)-" framework. For example, a brominated derivative of the compound can be reacted with an alkene in the presence of a palladium catalyst and a base to yield an alkenylated product.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. wiley-vch.de While the toxicity of organotin reagents is a concern, the Stille reaction is highly versatile and tolerates a wide range of functional groups. wiley-vch.de This method can be employed to introduce various alkyl, alkenyl, aryl, or alkynyl groups onto the "Thiazole, 4-(2-methylphenyl)-" core.

A table of typical reaction conditions for Heck and Stille couplings is provided below:

Coupling ReactionCatalystBase/AdditiveSolventTypical Substrates
Heck Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Alkenes and aryl/vinyl halides/triflates
Stille Pd(PPh₃)₄, Pd₂ (dba)₃LiCl (additive)Toluene, THFOrganostannanes and organic halides/triflates

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.org This reaction is a powerful tool for synthesizing arylamines and has been successfully applied to thiazole-containing compounds. acs.orgscielo.br For "Thiazole, 4-(2-methylphenyl)-", a halogenated derivative can be coupled with a wide variety of primary and secondary amines to produce a diverse set of aminated products. The choice of palladium precursor and ligand is crucial for the success of this reaction. acs.org

Similarly, Buchwald-Hartwig etherification allows for the formation of aryl ethers from aryl halides or triflates and alcohols. wikipedia.org This reaction provides a route to introduce alkoxy or aryloxy groups onto the "Thiazole, 4-(2-methylphenyl)-" scaffold, further expanding its chemical diversity.

The table below outlines general conditions for these C-N and C-O bond-forming reactions:

Coupling ReactionCatalyst/LigandBaseSolventTypical Substrates
Buchwald-Hartwig Amination Pd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosNaOtBu, Cs₂CO₃Toluene, DioxaneAmines and aryl/heteroaryl halides/triflates
Buchwald-Hartwig Etherification Pd(OAc)₂/t-Bu₃PK₃PO₄, Cs₂CO₃TolueneAlcohols and aryl/heteroaryl halides/triflates

Photochemical and Electrochemical Transformations

The reactivity of the thiazole ring can be significantly influenced by light and electric current, leading to a variety of molecular transformations. These processes are of interest for the development of novel synthetic methodologies and the creation of functional materials.

Photochemical Transformations

While specific photochemical studies on Thiazole, 4-(2-methylphenyl)- are not extensively documented in publicly available literature, the photochemical behavior of closely related phenyl-substituted thiazoles and isothiazoles provides significant insights. Upon photoexcitation, these compounds typically populate their π,π* singlet excited states, which can then undergo a series of structural rearrangements. d-nb.info

One of the key photochemical processes observed for phenyl-substituted thiazoles is photoisomerization. acs.orgclockss.org For instance, the irradiation of 2-phenylthiazole (B155284) can lead to its selective conversion to 4-phenylthiazole (B157171). d-nb.info This transformation is proposed to proceed through high-energy intermediates such as Dewar-type valence bond tautomers or thioketone-azirine species. d-nb.inforesearchgate.net The formation of these intermediates temporarily disrupts the aromaticity of the thiazole ring, allowing for the permutation of the ring atoms and substituents. d-nb.info

The photochemical reactivity is sensitive to the substitution pattern on both the thiazole and the phenyl rings. Studies on various phenylthiazole isomers have shown that their reactivity decreases in the order: 2-phenylthiazole > 5-phenylthiazole (B154837) > 4-phenylthiazole. researchgate.net 4-Phenylthiazole derivatives are generally found to be more stable under irradiation compared to their 2- and 5-phenyl counterparts. d-nb.info This suggests that Thiazole, 4-(2-methylphenyl)- would likely exhibit a degree of photochemical stability.

The proposed mechanism for the photoisomerization of a generic 2-phenylthiazole to a 4-phenylthiazole is depicted below. The process is thought to involve the formation of a Dewar-like intermediate. clockss.org

ReactantProductProposed IntermediateReference
2-Phenylthiazole4-PhenylthiazoleDewar Isomer clockss.org

It is important to note that the presence of the 2-methylphenyl group at the 4-position of the thiazole ring may influence the photochemistry through steric and electronic effects, potentially altering the stability of intermediates and the distribution of photoproducts.

Electrochemical Transformations

The electrochemical properties of thiazole derivatives are of interest for applications in materials science and for understanding their redox behavior. beilstein-journals.orgrsc.org The electrochemical behavior of 4-arylthiazoles is influenced by the nature of the substituents on the aryl ring. usc.edu.co

Cyclic voltammetry studies on 2-amino-4-phenylthiazole (B127512) derivatives have shown that these compounds undergo electrochemical reduction. usc.edu.co The reduction potential is sensitive to the electronic nature of the substituent on the phenyl ring. For example, a methoxy (B1213986) group (an electron-donating group) on the phenyl ring makes the reduction more energetically demanding, shifting the peak potential to more negative values compared to the unsubstituted analog. usc.edu.co Conversely, electron-withdrawing groups would be expected to facilitate reduction. The 2-methyl group in "Thiazole, 4-(2-methylphenyl)-" is a weak electron-donating group, and thus would be expected to have a modest effect on its electrochemical properties compared to unsubstituted 4-phenylthiazole.

The table below summarizes the effect of substituents on the reduction potential of 2-amino-4-(4-X-phenyl)thiazoles, providing an indication of the expected electrochemical behavior of related compounds.

Substituent (X)Peak Potential (Ep) vs Ag/AgClReference
-HNot specified usc.edu.co
-OCH₃-2.63 V usc.edu.co
-CH₃-2.56 V usc.edu.co

These studies indicate that the thiazole ring itself is the site of electrochemical reduction. usc.edu.co The process is generally found to be diffusion-controlled and irreversible. usc.edu.co The oxidation of thiazole derivatives has also been studied, often involving the thiazole ring and any appended electroactive groups. beilstein-journals.orgmdpi.com

Ring-Opening and Rearrangement Reactions of the Thiazole Scaffold

The thiazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to different heterocyclic systems or acyclic compounds.

Ring-Opening Reactions

Acid-catalyzed ring-opening is a known reaction pathway for certain heterocyclic systems. rsc.orgnih.govpressbooks.pub In the context of thiazoles, Brønsted acids can promote the ring-opening of related three-membered heterocycles like 2H-azirines, which can then react with thioamides to form thiazoles. researchgate.net While direct acid-catalyzed ring-opening of simple 4-arylthiazoles is not commonly reported under mild conditions due to the stability of the aromatic ring, highly functionalized or strained thiazole systems can be more susceptible.

For instance, the reaction of certain bicyclic systems containing a thiazepine ring fused to a 7-oxanorbornadiene (B1225131) derivative has been shown to undergo a Brønsted acid-induced rearrangement that involves a direct ring contraction of the 1,4-thiazepine into a thiazole ring. This indicates that under specific structural constraints and acidic conditions, transformations involving the thiazole ring can be achieved.

Rearrangement Reactions

Rearrangement reactions of thiazoles can be induced photochemically, as discussed in the previous section, or thermally. These rearrangements often involve the migration of substituents around the thiazole ring or the transformation of the thiazole ring itself into another heterocyclic system.

A notable example is the Dimroth rearrangement, which is more commonly observed in other heterocyclic systems but can be relevant to functionalized thiazoles. More directly related, the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to the formation of both the expected 2-(N-arylamino)-5-acyl-4-methylthiazole and a rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazole. The formation of the rearranged product is attributed to an acyl migration, and the ratio of the two products can be influenced by the reaction conditions and the nature of the substituents.

The photochemical rearrangements of phenyl-substituted isothiazoles have been studied in detail and provide a useful comparison. For example, 3-phenylisothiazole (B82050) can rearrange to 4-phenylthiazole upon irradiation. acs.org These rearrangements are thought to proceed through a series of bond-breaking and bond-forming steps involving bicyclic intermediates. acs.orgresearchgate.net The specific substitution pattern on the phenyl ring can influence the preferred rearrangement pathway.

Advanced Methodological Approaches for Structural Elucidation and Purity Assessment of Thiazole, 4 2 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a premier tool for the structural elucidation of organic molecules in solution and the solid state. For Thiazole (B1198619), 4-(2-methylphenyl)-, a combination of one-dimensional and advanced two-dimensional (2D) techniques is required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While standard 1D ¹H and ¹³C NMR provide initial information, the complexity of the aromatic regions and the need for unequivocal assignments necessitate the use of 2D NMR experiments.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For Thiazole, 4-(2-methylphenyl)-, COSY is crucial for tracing the spin systems within the 2-methylphenyl ring, confirming the connectivity between adjacent aromatic protons. It would also show the absence of coupling for the isolated thiazole protons, H2 and H5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. columbia.eduhmdb.cahmdb.ca This is the primary method for assigning the carbon signals of protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu For the title compound, it would definitively link each aromatic proton of the methylphenyl ring and the thiazole H5 proton to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is instrumental for connecting different spin systems and identifying quaternary carbons. columbia.eduresearchgate.net Key HMBC correlations for Thiazole, 4-(2-methylphenyl)- would include:

Correlations from the methyl protons (o-CH₃) to the C1' and C2' carbons of the phenyl ring.

Correlations from the thiazole H5 proton to the thiazole C4 and C2 carbons, and to the C1' carbon of the phenyl ring, confirming the point of attachment.

Correlations from the phenyl protons to various carbons within the phenyl ring and to the thiazole C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space proximity between protons, providing critical information about the molecule's three-dimensional structure and conformation. mdpi.com For Thiazole, 4-(2-methylphenyl)-, a key NOESY correlation would be expected between the ortho-methyl protons and the thiazole H5 proton, confirming their spatial closeness due to the rotation around the C4-C1' bond. wiley.comresearchgate.net

Based on data from similar substituted thiazole derivatives, a hypothetical but representative set of NMR assignments for Thiazole, 4-(2-methylphenyl)- is presented below. rsc.orgdergipark.org.trrsc.orgresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations for Thiazole, 4-(2-methylphenyl)-

Atom δ ¹³C (ppm) δ ¹H (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
Thiazole Ring
C2 ~153.0 8.90 (s, 1H) C4, C5 H5
C4 ~150.0 - - -
C5 ~115.0 7.50 (s, 1H) C2, C4, C1' H2, H6'
Phenyl Ring
C1' ~134.0 - - -
C2' ~137.0 - - -
C3' ~129.0 7.35 (d) C1', C2', C5' H4'
C4' ~128.0 7.28 (t) C2', C6' H3', H5'
C5' ~130.0 7.25 (t) C1', C3' H4', H6'
C6' ~126.0 7.40 (d) C2', C4', C5 H5', CH₃
Substituent
o-CH₃ ~20.5 2.45 (s, 3H) C1', C2', C6' H6'

The solid-state form of a compound can significantly impact its physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline polymorphs, solvates, and amorphous forms. nih.gov Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. researchgate.netnih.gov

For Thiazole, 4-(2-methylphenyl)-, ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), can be employed to:

Identify Polymorphism: Different crystalline forms (polymorphs) will generally give distinct ¹³C ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions. researchgate.netrsc.org The number of unique resonances in the spectrum can indicate the number of crystallographically independent molecules in the asymmetric unit. researchgate.net

Characterize Amorphous Content: The presence of amorphous material alongside a crystalline form can be detected by ssNMR, as amorphous solids typically produce much broader lines than their crystalline counterparts.

Probe Molecular Dynamics: Variable temperature ssNMR experiments can provide insights into dynamic processes in the solid state, such as the rotation of the methyl group or phenyl ring.

While specific ssNMR data for Thiazole, 4-(2-methylphenyl)- is not available, studies on related heterocyclic compounds like sulfathiazole (B1682510) have demonstrated the utility of ¹³C and ¹⁵N ssNMR in resolving inconsistencies in polymorphic identification. researchgate.net

Application of Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. For Thiazole, 4-(2-methylphenyl)-, with a molecular formula of C₁₀H₉NS, the expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. rsc.orgrsc.org

Table 2: HRMS Data for Thiazole, 4-(2-methylphenyl)-

Ion Formula Calculated Exact Mass Observed Mass
[C₁₀H₉NS + H]⁺ 176.0528 (Hypothetical) 176.0525

This precise measurement provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. eurl-pesticides.euconicet.gov.ar

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern provides a structural fingerprint of the molecule. uab.edunist.gov

For Thiazole, 4-(2-methylphenyl)-, the fragmentation is expected to involve characteristic cleavages of the thiazole ring and the bond connecting the two rings. Based on studies of similar 4-phenylthiazole (B157171) structures, likely fragmentation pathways include: researchgate.netnih.gov

Cleavage of the thiazole ring: A common pathway involves the loss of hydrogen cyanide (HCN) or thioformaldimine (H₂C=N-SH).

Loss of the methyl group: Ejection of a methyl radical (•CH₃) from the tolyl group.

Formation of a tolyl cation: Cleavage of the bond between the phenyl and thiazole rings to generate a tolyl cation (C₇H₇⁺).

Table 3: Hypothetical MS/MS Fragmentation Data for Thiazole, 4-(2-methylphenyl)- ([M+H]⁺ precursor ion at m/z 176.1)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
176.1 149.1 HCN [C₉H₈S]⁺
176.1 117.1 C₃H₂N [C₇H₇S]⁺
176.1 91.1 C₃H₂NS [C₇H₇]⁺ (Tolyl cation)
91.1 65.1 C₂H₂ [C₅H₅]⁺

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge in the gas phase. nih.govnih.gov This provides an additional dimension of separation, allowing for the differentiation of isomers (compounds with the same molecular formula but different structures) that are indistinguishable by mass spectrometry alone. rsc.orgcopernicus.org

The key parameter obtained from IMS is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area. Positional isomers, such as 4-(2-methylphenyl)-thiazole, 4-(3-methylphenyl)-thiazole, and 4-(4-methylphenyl)-thiazole, have identical masses. However, their different shapes, arising from the varied position of the methyl group, will likely result in distinct drift times through the ion mobility cell and therefore different CCS values.

For example, the ortho isomer, 4-(2-methylphenyl)-thiazole, may adopt a more twisted conformation to minimize steric hindrance between the methyl group and the thiazole ring, leading to a larger CCS value compared to the more planar meta and para isomers. This difference in gas-phase conformation allows for their separation and individual identification by IMS-MS, a task that would be challenging for MS or even liquid chromatography-MS (LC-MS) alone. diva-portal.org This capability is crucial for ensuring isomeric purity and for the characterization of complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and obtaining a unique molecular fingerprint of a compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups. For Thiazole, 4-(2-methylphenyl)-, the FTIR spectrum is expected to display a series of absorption bands that confirm the presence of the thiazole ring and the substituted phenyl group.

The analysis of related thiazole structures provides insight into the expected spectral features. The C=N stretching vibration within the thiazole ring typically appears in the region of 1580-1630 cm⁻¹. aip.orgnanobioletters.com The C-S stretching vibration, also characteristic of the thiazole heterocycle, can be observed between 600 and 700 cm⁻¹. uobaghdad.edu.iq Aromatic C-H stretching from the methylphenyl group is anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected just below this threshold. researchgate.net The C=C stretching vibrations of the aromatic ring usually result in several bands in the 1450-1600 cm⁻¹ region. uobaghdad.edu.iq

Table 1: Characteristic FTIR Absorption Bands for Thiazole, 4-(2-methylphenyl)- and Related Structures

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Aliphatic C-H Stretch (Methyl) 2800 - 3000 researchgate.net
C=N Stretch (Thiazole Ring) 1580 - 1630 aip.orgnanobioletters.com
C=C Stretch (Aromatic Ring) 1450 - 1600 uobaghdad.edu.iq
C-N Stretch (Thiazole Ring) ~1450 scialert.net

This table is generated based on data from analogous thiazole structures.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts are characteristic of the molecule's vibrational modes. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels at detecting non-polar, symmetric bonds, making it particularly useful for analyzing the carbon skeleton of aromatic and heterocyclic systems.

For Thiazole, 4-(2-methylphenyl)-, the Raman spectrum would serve as a unique molecular fingerprint. Intense bands are expected for the aromatic ring breathing modes and the symmetric vibrations of the thiazole ring. researchgate.net In related structures, C-C stretching vibrations within the thiazole ring are identified in the 1350-1585 cm⁻¹ range in Raman spectra. scialert.net The C-S stretching mode of the thiazole ring also gives a characteristic Raman signal, observed around 718 cm⁻¹ in similar compounds. scialert.net The presence of N=C endocyclic bonds in the thiazole system can be confirmed by an intense band around 1600 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Bands for Thiazole, 4-(2-methylphenyl)-

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Aliphatic C-H Stretch 2800 - 2990 researchgate.net
C=N Endocyclic Bond (Thiazole) ~1600 researchgate.net
C-C Stretch (Thiazole Ring) 1350 - 1585 scialert.net

This table is generated based on data from analogous thiazole structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

X-ray Diffraction Crystallography

X-ray diffraction techniques provide unparalleled information about the solid-state structure of a compound, including atomic coordinates, bond lengths, and bond angles, as well as information on crystallinity and phase purity.

When a high-quality single crystal of Thiazole, 4-(2-methylphenyl)- can be grown, single-crystal X-ray diffraction (SCXRD) offers the most definitive structural elucidation. This technique can precisely map the three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and providing detailed geometric parameters.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Related Thiazole Compound (4-Methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole)

Parameter Value Reference
Crystal System Triclinic ccspublishing.org.cn
Space Group ccspublishing.org.cn
a (Å) 7.354(4) ccspublishing.org.cn
b (Å) 8.383(4) ccspublishing.org.cn
c (Å) 11.543(6) ccspublishing.org.cn
α (°) 76.688(6) ccspublishing.org.cn
β (°) 72.299(6) ccspublishing.org.cn
γ (°) 88.157(6) ccspublishing.org.cn
Volume (ų) 659.2(6) ccspublishing.org.cn

This table presents data for a structurally related compound to demonstrate the type of information obtained from SCXRD analysis.

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing the bulk crystalline properties of a synthesized compound. ncl.ac.uk It provides a characteristic diffraction pattern based on the constructive interference of X-rays scattered by the crystalline lattice planes. This pattern serves as a fingerprint for a specific crystalline phase or polymorph. ncl.ac.ukresearchgate.net

The primary application of PXRD in this context is to confirm the phase purity of a bulk sample of Thiazole, 4-(2-methylphenyl)-. By comparing the experimentally obtained PXRD pattern with a pattern simulated from single-crystal data (if available), one can verify that the bulk material consists of a single crystalline phase. ncl.ac.uk The presence of unexpected peaks would indicate contamination with other crystalline phases or impurities. ncl.ac.uk The diffraction angles (2θ) are characteristic of the material; for instance, a 1,2-propanediol solvate of a complex thiazole carboxamide showed characteristic peaks at 2θ values of approximately 6.1, 12.2, and 15.2 degrees. google.com

Table 4: Representative PXRD Peaks for a Crystalline Thiazole Derivative

Peak Position (2θ ± 0.2°)
6.1
11.7
12.2
15.2
16.6
18.3
20.4

This table is adapted from data for N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-l-piperazinyl]-2-methyl-4-pyrimidinyl] amino]-5-thiazole carboxamide 1,2-propanediol solvate to illustrate a characteristic PXRD pattern. google.com

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

Chromatographic and Separation Science Techniques for Analytical Purity

Chromatographic methods are indispensable for assessing the purity of synthesized compounds by separating the target molecule from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of a reaction and to check the purity of the final product. ptfarm.pl The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel G) and developed in a suitable mobile phase. The purity is indicated by the presence of a single spot. ptfarm.pl

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A solution of the compound is passed through a column under high pressure, and components are separated based on their differential interactions with the stationary and mobile phases. The purity of various thiazole derivatives has been successfully determined using HPLC, often showing purities greater than 98%. tandfonline.comtcichemicals.com Gas Chromatography (GC), suitable for volatile and thermally stable compounds, is another powerful technique for purity analysis. tcichemicals.com

Table 5: Chromatographic Techniques for Purity Assessment of Thiazole Derivatives

Technique Principle Application Reference
Thin-Layer Chromatography (TLC) Separation on a planar stationary phase based on polarity. Rapid, qualitative purity checks and reaction monitoring. ptfarm.pl
High-Performance Liquid Chromatography (HPLC) High-pressure separation in a column based on differential partitioning. Quantitative purity determination. tandfonline.comnih.gov
Gas Chromatography (GC) Separation in the gas phase based on volatility and interaction with a stationary phase. Purity analysis of volatile and thermally stable compounds. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For "Thiazole, 4-(2-methylphenyl)-," a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Method Development: The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Column Selection: A C18 (octadecylsilyl) column is a common first choice due to its hydrophobicity, which is well-suited for retaining and separating aromatic compounds like "Thiazole, 4-(2-methylphenyl)-". Columns with a particle size of 5 µm and dimensions of 150 mm x 4.6 mm are standard for analytical purposes. nih.gov

Mobile Phase: A gradient elution is often preferred over isocratic elution to ensure the effective separation of impurities with a wide range of polarities. rsc.org A typical mobile phase system consists of an aqueous component (Solvent A), often 0.1% orthophosphoric acid or trifluoroacetic acid in water to improve peak shape, and an organic modifier (Solvent B), most commonly acetonitrile (B52724) or methanol (B129727). rsc.orgresearchgate.net The gradient would typically start with a higher proportion of the aqueous phase and progressively increase the organic phase concentration.

Detection: The aromatic nature of "Thiazole, 4-(2-methylphenyl)-" allows for strong UV absorbance. A UV detector set at a wavelength of 254 nm is generally effective for detecting thiazole derivatives. nih.gov A photodiode array (PDA) detector can also be employed to gather spectral data across a range of wavelengths, aiding in peak identification and purity assessment.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns of this dimension. nih.gov The column temperature is typically maintained at ambient or slightly elevated temperatures (e.g., 30 °C) to ensure reproducible retention times.

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability, accuracy, and precision. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Representative HPLC Method Parameters for Thiazole, 4-(2-methylphenyl)-

Parameter Condition
Instrument HPLC with UV/PDA Detector
Column C18, 5 µm, 150 mm x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities that may be present in the "Thiazole, 4-(2-methylphenyl)-" sample.

Methodology: The sample is first vaporized and introduced into the GC, where it travels through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). For compounds that are not sufficiently volatile, derivatization techniques, such as silylation, can be employed to increase their volatility. emerypharma.com

GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure the separation of a wide range of volatile compounds.

MS Analysis: The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting peaks. The resulting spectra can then be compared to spectral libraries (e.g., NIST) for impurity identification. emerypharma.com This method is effective for detecting residual solvents, unreacted starting materials (such as 2-methylphenyl-substituted precursors), and low molecular weight by-products.

Table 2: Typical GC-MS Parameters for Impurity Analysis

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
MS Source Temp 230 °C
MS Quad Temp 150 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to derivatives)

While "Thiazole, 4-(2-methylphenyl)-" itself is not chiral, derivatives of this compound could be synthesized that contain one or more stereocenters. In such cases, Supercritical Fluid Chromatography (SFC) is a highly effective technique for the separation of enantiomers. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

Methodology: SFC offers several advantages over normal-phase HPLC for chiral separations, including faster analysis times and reduced solvent consumption. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating a broad range of chiral compounds, including aryl-substituted heterocycles. hplc.eumdpi.com

Mobile Phase: The mobile phase typically consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol or ethanol (B145695), to adjust the mobile phase strength and improve peak shape. mdpi.com

Advantages: The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to rapid separations.

Table 3: Representative SFC Conditions for Chiral Derivatives

Parameter Condition
Instrument Analytical SFC System
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Supercritical CO2 / Methanol (e.g., 80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Elemental Analysis Methodologies for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. velp.com This analysis is crucial for verifying the empirical formula of "Thiazole, 4-(2-methylphenyl)-" (C10H9NS) and providing strong evidence of its purity.

Methodology: Modern elemental analysis is performed using automated CHNS analyzers. The technique is based on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at high temperatures (typically around 1000 °C). google.com

Combustion: The sample is combusted, converting the elements into simple gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2), and sulfur to sulfur dioxide (SO2). google.comazom.com

Separation: The resulting gas mixture is passed through a chromatographic column to separate the individual gases.

Detection: The concentration of each gas is measured using a thermal conductivity detector (TCD).

Calculation: The instrument's software calculates the percentage of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong confirmation of the compound's identity and purity. asianjpr.com

Table 4: Elemental Analysis Data for Thiazole, 4-(2-methylphenyl)- (C10H9NS)

Element Theoretical % Found % (Representative)
Carbon (C) 68.54 68.49
Hydrogen (H) 5.18 5.21
Nitrogen (N) 7.99 7.95
Sulfur (S) 18.29 18.25

Computational Chemistry and Theoretical Studies of Thiazole, 4 2 Methylphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the electronic properties of medium-sized organic molecules. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate the electronic structure, frontier molecular orbitals (FMOs), and global reactivity descriptors of 4-(2-methylphenyl)thiazole. researchgate.nettandfonline.com

The electronic structure is defined by the distribution of electrons within the molecule. The key feature of 4-(2-methylphenyl)thiazole is the conjugated system formed by the thiazole (B1198619) and phenyl rings. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs for determining chemical reactivity. For this molecule, the HOMO is expected to be localized primarily across the electron-rich thiazole ring and the attached phenyl ring, which act as the primary electron-donating regions. The LUMO, conversely, would be distributed over the same π-conjugated system, representing the most favorable region for accepting an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Softness (σ): The reciprocal of hardness, indicating a higher propensity for donating electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DFT calculations on related thiazole derivatives provide a basis for estimating these values. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for a Phenylthiazole System

ParameterSymbolFormulaRepresentative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--8.36
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.46
HOMO-LUMO Energy GapΔEELUMO - EHOMO7.91
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.41
Global Hardnessη(ELUMO - EHOMO) / 23.96
Global Softnessσ1 / η0.25
Electrophilicity Indexωμ² / (2η)2.46
Note: Values are based on representative data for thiazole-bearing sulfonamide analogs and serve as an illustration. mdpi.com The ortho-methyl group in 4-(2-methylphenyl)thiazole would slightly alter these values due to electronic and steric effects.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT for certain applications. nih.gov These methods are computationally more demanding but can offer benchmark-quality results for molecular energies and properties, as they systematically account for electron correlation. nih.govresearchgate.net

For 4-(2-methylphenyl)thiazole, ab initio calculations would be particularly valuable for:

Verifying Geometries: Comparing geometries optimized with HF or MP2 methods against DFT results can validate the predicted bond lengths and angles. Studies on similar heterocycles have shown that while DFT methods are generally robust, bond lengths calculated by HF can be slightly shorter. nih.gov

Calculating Accurate Interaction Energies: When studying intermolecular interactions, such as π-π stacking or van der Waals forces, methods like MP2 or coupled-cluster (e.g., CCSD(T)) are often necessary to accurately capture the dispersion forces that are critical for these non-covalent interactions.

Determining Rotational Barriers: The energy barrier for the rotation of the 2-methylphenyl group relative to the thiazole ring can be calculated with high accuracy using ab initio methods, providing a reliable potential energy surface for conformational analysis.

The conformational flexibility of 4-(2-methylphenyl)thiazole is dominated by the rotation around the single bond connecting the thiazole and phenyl rings. The presence of the methyl group at the ortho position of the phenyl ring introduces significant steric hindrance, which strongly influences the molecule's preferred three-dimensional structure.

A conformational analysis would involve calculating the molecule's total energy as a function of the dihedral angle (τ) between the planes of the two rings. This generates a potential energy surface (PES) that reveals the low-energy conformations (isomers) and the energy barriers between them. scispace.comrsc.org

Unlike 4-phenylthiazole (B157171), which prefers a nearly planar conformation to maximize π-conjugation, 4-(2-methylphenyl)thiazole is expected to adopt a non-planar, twisted geometry in its ground state to alleviate the steric clash between the thiazole ring's hydrogen (at C5) and the ortho-methyl group. The global energy minimum would correspond to a specific, non-zero dihedral angle. Computational studies on other sterically hindered biaryl systems confirm that such twisted conformations are common.

The PES would likely show two equivalent energy minima corresponding to clockwise and counter-clockwise twists. The energy barriers to rotation through the fully planar (τ = 0°) and perpendicular (τ = 90°) states would also be determined, providing insight into the molecule's conformational dynamics at different temperatures.

Table 2: Conceptual Potential Energy Surface Features for 4-(2-methylphenyl)thiazole Rotation

ConformationDihedral Angle (τ)Relative Energy (kcal/mol)Description
Twisted (Energy Minimum)~45-60°0Most stable conformation, balances steric repulsion and π-conjugation.
Planar (Transition State)HighHigh steric hindrance between the thiazole ring and the ortho-methyl group.
Perpendicular (Transition State)90°ModerateLoss of π-conjugation between the rings.
Note: These values are conceptual and represent the expected conformational profile based on principles of steric hindrance in biaryl systems.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a more realistic environment, such as in a solvent or in an aggregated state. ajgreenchem.combiointerfaceresearch.com

The conformation and dynamics of 4-(2-methylphenyl)thiazole can be significantly influenced by the surrounding solvent. MD simulations can model these solvent effects using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium). ajgreenchem.comresearchgate.net

Simulations would reveal how the solvent affects the conformational equilibrium of the molecule. The distribution of dihedral angles between the thiazole and phenyl rings might shift depending on the polarity of the solvent. For instance, a more polar solvent could stabilize conformations with a larger dipole moment. The solvent viscosity and specific solute-solvent interactions (e.g., hydrogen bonding if applicable, or dipole-dipole interactions) would also affect the rate of rotation between the two rings. The solvent accessible surface area (SASA) is another parameter from MD simulations that indicates how the molecule interacts with the solvent environment. ajgreenchem.com

MD simulations are also a powerful tool for studying how molecules of 4-(2-methylphenyl)thiazole interact with each other. In condensed phases (liquid or solid), intermolecular interactions dictate the material's bulk properties. researchgate.net For this non-polar molecule, the primary forces would be:

π-π Stacking: Interactions between the aromatic thiazole and phenyl rings. However, the twisted ground-state conformation caused by the ortho-methyl group would likely lead to offset or T-shaped stacking rather than a perfectly co-facial arrangement, potentially weakening this interaction compared to more planar analogues.

Van der Waals Forces: General attractive and repulsive forces between the molecules.

C-H···π and C-H···S Interactions: Weak hydrogen bonds involving the hydrogen atoms and the aromatic π-system or the sulfur atom of the thiazole ring are also possible and have been observed in the crystal packing of similar compounds. researchgate.net

Simulations of multiple molecules can predict aggregation behavior , showing whether the molecules tend to form ordered clusters or remain randomly distributed in a given medium. This is crucial for understanding solubility, crystal formation, and the properties of materials derived from this compound.

Solvent Effects on Molecular Conformation and Dynamics

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful toolkit for the a priori prediction of spectroscopic data, which is essential for the characterization of novel compounds and for the interpretation of experimental spectra. For Thiazole, 4-(2-methylphenyl)-, these predictions are typically performed using density functional theory (DFT) and ab initio methods.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of nuclear magnetic resonance (NMR) parameters for Thiazole, 4-(2-methylphenyl)- involves the calculation of isotropic shielding constants, which are then converted into chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose, often employed in conjunction with DFT functionals such as B3LYP and a suitable basis set, for instance, 6-311++G(d,p).

The expected chemical shifts are influenced by the electronic environment of each nucleus. The protons on the thiazole ring are expected to resonate at a lower field compared to those on the methylphenyl group due to the electron-withdrawing nature of the heterocyclic ring. The methyl group protons would exhibit the highest shielding. Carbon-13 chemical shifts are also predictable, with the carbon atom attached to the nitrogen and sulfur atoms in the thiazole ring showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Thiazole, 4-(2-methylphenyl)- Disclaimer: The following data is hypothetical and serves as a representative example of what would be obtained from computational analysis, as specific experimental or theoretical literature on this exact compound is not readily available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H2 8.9 - 9.1 -
Thiazole-H5 7.4 - 7.6 -
Phenyl-H3' 7.2 - 7.4 -
Phenyl-H4' 7.1 - 7.3 -
Phenyl-H5' 7.1 - 7.3 -
Phenyl-H6' 7.3 - 7.5 -
Methyl-H 2.3 - 2.5 -
Thiazole-C2 - 150 - 155
Thiazole-C4 - 145 - 150
Thiazole-C5 - 115 - 120
Phenyl-C1' - 135 - 140
Phenyl-C2' - 130 - 135
Phenyl-C3' - 128 - 132
Phenyl-C4' - 125 - 130
Phenyl-C5' - 125 - 130
Phenyl-C6' - 130 - 135

Spin-spin coupling constants can also be calculated, providing further structural information. These calculations are computationally more demanding but offer valuable data on the connectivity of atoms.

Computational Calculation of Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy is another key technique for molecular characterization. Theoretical calculations of infrared (IR) and Raman spectra for Thiazole, 4-(2-methylphenyl)- are performed by computing the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

The IR and Raman intensities are determined by the changes in the dipole moment and polarizability, respectively, during a vibration. The calculated spectrum for Thiazole, 4-(2-methylphenyl)- would be expected to show characteristic bands for the C-H stretching of the aromatic and methyl groups, the C=N and C=C stretching of the thiazole and phenyl rings, and various bending and out-of-plane vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Thiazole, 4-(2-methylphenyl)- Disclaimer: The following data is hypothetical and serves as a representative example of what would be obtained from computational analysis, as specific experimental or theoretical literature on this exact compound is not readily available.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Methyl C-H Stretch 3000 - 2850 Medium Medium
C=N Stretch (Thiazole) 1620 - 1580 Strong Medium
C=C Stretch (Aromatic) 1600 - 1450 Strong Strong
C-S Stretch (Thiazole) 750 - 650 Medium Medium

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a cornerstone in understanding the pathways of chemical reactions involving Thiazole, 4-(2-methylphenyl)-. It allows for the exploration of potential energy surfaces and the identification of key intermediates and transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is crucial to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find the TS structure.

Once the TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation is then performed to connect the TS to the reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

Catalytic Cycle Simulations Involving Thiazole, 4-(2-methylphenyl)-

In many synthetic applications, Thiazole, 4-(2-methylphenyl)- may be involved in catalytic cycles, for example, in cross-coupling reactions. Computational chemistry can be used to model these entire cycles. This involves calculating the geometries and energies of all intermediates and transition states in the proposed cycle.

By mapping out the energy profile of the catalytic cycle, the rate-determining step can be identified, which is the step with the highest activation energy. This information is invaluable for optimizing reaction conditions and for designing more efficient catalysts.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For a class of compounds including Thiazole, 4-(2-methylphenyl)-, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention times.

The first step in a QSPR study is the calculation of a large number of molecular descriptors for a set of related thiazole derivatives. These descriptors can be constitutional, topological, geometrical, or electronic. Subsequently, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are used to build a predictive model.

A robust QSPR model can then be used to estimate the properties of new, unsynthesized thiazole derivatives, thereby guiding the design of compounds with desired characteristics.

Extensive research into the specific chemical compound "Thiazole, 4-(2-methylphenyl)-" does not yield dedicated scholarly articles or publicly available data concerning its computational and theoretical properties. Searches for theoretical studies, including Density Functional Theory (DFT) calculations, on this particular molecule have not provided specific research findings.

Consequently, detailed information regarding the development of predictive models for its chemical reactivity or the computational prediction of its materials science-relevant properties is not available in the reviewed literature. While computational studies are common for many thiazole derivatives, allowing for the analysis of their electronic structure, reactivity, and potential applications, such specific analyses for 4-(2-methylphenyl)thiazole have not been published.

Therefore, it is not possible to provide data tables on its chemical reactivity parameters or its predicted optical and redox properties.

Applications of Thiazole, 4 2 Methylphenyl and Its Derivatives in Non Clinical Fields

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) ring is a significant synthon in organic synthesis, and the presence of the 4-(2-methylphenyl) group provides a scaffold for creating diverse and complex molecular architectures. nih.gov The reactivity of the thiazole ring allows for modifications at various positions, enabling the construction of new compounds with tailored properties. nih.gov

Thiazole, 4-(2-methylphenyl)- serves as a foundational building block for creating more elaborate heterocyclic systems. The inherent reactivity of the thiazole nucleus makes it a valuable starting point for synthesizing a wide array of new chemical entities. nih.gov The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is a common and established method for creating the initial thiazole ring structure. researchgate.net

Once formed, this scaffold can be further elaborated. For instance, research has demonstrated the synthesis of a series of 4-phenyl-3-(o-tolyl)thiazol-2(3H)-imine derivatives. acs.org This process begins with the catalytic bromination of acetophenone, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) to yield phenacyl thiocyanate. acs.org Condensation of this intermediate with various amine hydrochlorides leads to the formation of the advanced thiazol-imine scaffold. acs.org Such synthetic pathways highlight the role of the core thiazole structure as a template for accessing more complex and functionally diverse heterocyclic molecules. The lipophilic character imparted by the di-substituted thiazole core can be advantageous for transport through biological membranes, a property often considered even in non-clinical material design. acs.org

The versatility of the thiazole ring is further demonstrated in its use for synthesizing novel hybrid molecules. Studies have shown the preparation of bis-thiazoles linked to other heterocyclic cores, such as quinoxaline, through multi-step synthetic sequences. nih.gov These complex structures are built upon precursor thiazole units, underscoring their importance as fundamental building blocks. nih.gov

Precursor CompoundSynthetic MethodResulting ScaffoldResearch FocusReference
Phenacyl thiocyanate and o-toluidine (B26562) hydrochlorideCondensation Reaction4-Phenyl-3-(o-tolyl)thiazol-2(3H)-imineSynthesis of novel hLDHA inhibitors acs.org
2-Amino-4-arylthiazole derivativesReaction with aromatic aldehydesSchiff base derivativesSynthesis of novel antiparasitic agents tandfonline.com
4-(p-tolyl)thioamide and ethyl 2-chloroacetoacetateHantzsch Synthesis4-Methyl-2-(4-methylphenyl)thiazole-5-carboxylic acidSynthesis of anticancer agents nih.govsigmaaldrich.com

The aromatic nature and π-conjugation potential of the thiazole ring make it a suitable component for incorporation into larger polycyclic aromatic systems. vulcanchem.com These systems are of significant interest in materials science for their electronic and photophysical properties. The 2-methylphenyl group attached to the thiazole can influence π-stacking interactions, a key factor in the organization and properties of these materials. vulcanchem.com

Precursors for Advanced Heterocyclic Scaffolds

Ligands in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole ring are effective coordination sites, allowing Thiazole, 4-(2-methylphenyl)- and its derivatives to act as versatile ligands for a wide range of metal ions. ijesi.orgresearchgate.net The ability of these ligands to form stable metal complexes has led to their exploration in catalysis and metal sensing.

Derivatives of 4-(o-tolyl)thiazole, particularly those functionalized with additional donor groups, have been used to synthesize a variety of transition metal complexes. Schiff base ligands derived from 2-amino-4-(4'-methylphenyl)-thiazole have been synthesized by condensation with 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones. researchgate.net These bidentate ligands coordinate with metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) to form stable complexes of the type ML2·2H2O. researchgate.net Spectroscopic and analytical data, including elemental analysis, magnetic susceptibility, and infrared spectra, suggest an octahedral geometry for these complexes. researchgate.net

Similarly, Schiff bases prepared from 2-hydroxybenzylidene and 4-(4-methylphenyl)-2-amino thiazole have been shown to form square planar complexes with Platinum(II). ekb.eg In these complexes, the ligand coordinates to the platinum ion through the deprotonated hydroxyl oxygen and the imine nitrogen atom. ekb.eg The formation of such complexes demonstrates the chelation capability of functionalized 4-arylthiazole ligands. The synthesis of silver(I) coordination polymers with disubstituted thiazole ligands has also been reported, resulting in one-dimensional chains where silver atoms are bridged by the thiazole ligands via their nitrogen and sulfur atoms. researchgate.net

LigandMetal Ion(s)Complex Type/GeometryCharacterization HighlightsReference
Schiff base of 2-amino-4-(4'-methylphenyl)-thiazole and 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-oneMn(II), Fe(II), Co(II), Ni(II), Cu(II)Octahedral, ML2·2H2OElemental analysis, magnetic susceptibility, IR spectra researchgate.net
Schiff base of 2-hydroxybenzylidene and 4-(4-methylphenyl)-2-amino thiazolePt(II)Square PlanarFT-IR, 1H NMR, 13C NMR, Mass spectra ekb.eg
Disubstituted thiazolesAg(I)1D Coordination PolymerUV-VIS solid-state dual emission observed for a related pyridyl-thiazole ligand researchgate.net

The metal complexes formed with thiazole-based ligands are candidates for applications in catalysis. The coordination of the ligand to a transition metal center can modulate the metal's electronic properties and create a specific steric environment, influencing its catalytic activity. Thiazoline derivatives, which are structurally related to thiazoles, have been successfully used as ligands in transition metal-catalyzed coupling reactions. rsc.org

The versatile chelating abilities of ligands containing sulfur and nitrogen donor atoms are of significant interest for numerous catalytic reactions. rsc.org While specific catalytic studies focusing exclusively on Thiazole, 4-(2-methylphenyl)- complexes are not extensively documented, the broader class of thiazole-metal complexes has shown promise. For example, palladium(II) complexes with thiazoline-based ligands have demonstrated exceptional activity in the synthesis of biaryls via coupling reactions. rsc.org The stability and defined geometry of thiazole-metal complexes, such as the square planar and octahedral structures reported, make them well-suited for roles in both homogeneous and heterogeneous catalysis. researchgate.netekb.eg The thiazole framework can be functionalized to anchor the complex to a solid support for heterogeneous applications or tuned electronically to optimize performance in homogeneous systems.

The ability of 4-(o-tolyl)thiazole derivatives to chelate metal ions is being explored for the development of chemical sensors. The interaction between the ligand and a specific metal ion can lead to a measurable change in a physical property, most commonly a colorimetric or fluorescent response. The nitrogen and sulfur atoms of the thiazole ring, often in concert with other donor atoms from appended functional groups, provide the necessary binding sites for metal ions. ekb.egresearchgate.net

Research on related thiazolothiazole (TzTz) scaffolds demonstrates their high potential for metal ion detection. unl.pt Non-symmetrical TzTz derivatives incorporating pyridin-2-yl groups have been synthesized and shown to act as effective chemosensors for Cu²⁺ and Zn²⁺ ions. unl.pt The binding of these metal ions causes distinct changes in the UV-visible absorption and fluorescence emission spectra, allowing for their differentiation. unl.pt For instance, the addition of Cu²⁺ often leads to fluorescence quenching ("turn-off" sensing), while the addition of other ions like Zn²⁺ can cause a fluorescence enhancement ("turn-on" sensing). unl.pt The design principles from these studies can be applied to the 4-(2-methylphenyl)thiazole scaffold, suggesting that by incorporating appropriate functionalities, it too could be developed into a selective chemosensor for various metal ions.

Heterogeneous and Homogeneous Catalysis Utilizing Thiazole-Metal Complexes in Organic Transformations

Materials Science Applications

The unique electronic and structural characteristics of the thiazole ring, particularly when substituted with aryl groups like the 2-methylphenyl moiety, have made it a valuable building block in materials science. Derivatives of Thiazole, 4-(2-methylphenyl)- are being explored for their utility in advanced functional materials, leveraging their photophysical properties, charge transport capabilities, and propensity for self-assembly.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Thiazole derivatives are recognized for their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs). While direct research on Thiazole, 4-(2-methylphenyl)- for this purpose is limited, studies on structurally analogous compounds provide significant insights into their potential. For instance, oxazole (B20620) derivatives, which are structurally similar to thiazoles, have been investigated as charge transport materials in OLEDs.

Theoretical studies on compounds like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), which features a methylphenyl group, have shown that these molecules can be excellent electron transport materials. jksus.orgresearchgate.net The efficiency of charge transport in these organic materials is governed by two key parameters: the reorganization energy (λ) and the transfer integral (V). Lower reorganization energy and higher transfer integral values are desirable for efficient charge mobility. For the oxazole derivative BMPO, the electron reorganization energy (λe) was found to be considerably lower than the hole reorganization energy (λh), indicating superior electron mobility. jksus.orgresearchgate.net This suggests that it could be a promising contender for the electron transport layer in OLED devices. jksus.org The calculated electron reorganization energy of BMPO (0.223 eV) is notably smaller than that of perfluoropentacene (B8735957) (0.250 eV), a well-known n-type semiconductor material. jksus.orgresearchgate.net

Table 1: Calculated Charge Transport Properties of a Representative Methylphenyl-Substituted Heterocycle (BMPO) This table presents theoretical data for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), a compound structurally related to the subject of this article, to illustrate the potential charge transport properties of this class of materials.

ParameterValueSignificance
Hole Reorganization Energy (λh)0.381 eVEnergy cost for a neutral molecule to adapt its geometry to a cationic state.
Electron Reorganization Energy (λe)0.223 eVEnergy cost for a neutral molecule to adapt its geometry to an anionic state.
Electron Intrinsic Mobility (μe)Superior to hole mobilityIndicates the material is a better electron transporter than a hole transporter.

Organic Photovoltaics (OPV) and Charge Transport Materials

Research on donor-acceptor polymers incorporating thiazole-fused benzothiadiazole (TzBT) as the acceptor unit demonstrates this principle. These polymers, when blended with fullerene derivatives like PC71BM, have been used to fabricate bulk heterojunction solar cells. The strong electron-accepting nature of the TzBT unit lowers the LUMO energy level of the polymer without significantly altering the HOMO level. rsc.org This strategy has led to devices with high open-circuit voltages. For example, a polymer (P1) composed of a benzodithiophene (BDT) donor and a TzBT acceptor with an alkylthio substituent achieved a power conversion efficiency of 6.13% with a high Voc of 0.78 V. rsc.org Further modification of the thiazole unit, such as replacing the alkylthio group with a more strongly electron-withdrawing alkylsulfonyl group (in polymer P2), extended the device's photoelectric conversion into the near-infrared region. rsc.org Theoretical studies have also confirmed that thiazole-based oligomers can exhibit both good hole and electron mobility, a desirable characteristic for efficient charge separation and transport in photovoltaic devices. rsc.org

Table 2: Performance of Organic Solar Cells Based on Thiazole-Fused Polymers This table summarizes the device characteristics for solar cells using polymers P1 and P2, which contain thiazole-fused benzothiadiazole acceptor units, blended with PC71BM.

PolymerOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
P1 (Alkylthio-substituted TzBT)0.7811.8666.13
P2 (Alkylsulfonyl-substituted TzBT)0.796.9613.36

Polymer Chemistry: Incorporation into Polymeric Architectures for Functional Materials

The thiazole moiety, including derivatives with methylphenyl substituents, can be incorporated into polymer backbones to create functional materials with enhanced thermal stability and specific electronic properties. One approach is the synthesis of polyazomethines, which are known for their high-temperature resistance.

A new dithiazole-diamine monomer, 1,1-bis[4-(2-aminothiazole)-3-methyl phenyl]cyclohexane (BATMPC), which contains the core "methyl phenyl" and "thiazole" structures, has been synthesized and used for polycondensation with various aromatic dialdehydes. researchgate.net The resulting polyazomethines exhibit high glass transition temperatures (Tg) ranging from 220–241°C and significant thermal stability, with 10% weight loss temperatures (T10%) between 395–415°C in a nitrogen atmosphere. researchgate.net These polymers are amorphous and soluble in several polar aprotic solvents, which is advantageous for processing. The presence of the imine (-C=N-) linkages, confirmed by UV absorption studies, provides a pathway for electron conduction along the polymer chain, making these materials potentially useful for high-temperature electronic applications. researchgate.net

Table 3: Properties of Polyazomethines Derived from a Methyl-Phenyl Thiazole Monomer This table outlines the thermal properties and solubility of a series of polyazomethines (CHPAMs) synthesized from the 1,1-bis[4-(2-aminothiazole)-3-methyl phenyl]cyclohexane (BATMPC) monomer.

Polymer IDGlass Transition Temp. (Tg) [°C]10% Weight Loss Temp. (T10%) [°C]Solubility in Polar Aprotic Solvents (e.g., NMP, DMSO)
CHPAM-1220395Soluble
CHPAM-2228405Soluble
CHPAM-3235410Soluble
CHPAM-4241415Soluble

Supramolecular Chemistry and Self-Assembled Systems

Non-covalent interactions are fundamental to supramolecular chemistry, directing molecules to self-assemble into well-defined, functional architectures. Thiazole derivatives, including those with a 4-(2-methylphenyl) group, participate in such interactions, leading to complex crystal engineering.

Analytical Chemistry Applications

Reagents for Specific Ion Detection and Quantification

The ability of the thiazole ring, with its nitrogen and sulfur heteroatoms, to coordinate with metal ions makes its derivatives attractive candidates for use as chemosensors in analytical chemistry. scientificarchives.com These sensors can detect the presence of specific ions through observable changes in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).

While specific research on Thiazole, 4-(2-methylphenyl)- as an ion sensor is not widely documented, the broader class of thiazole derivatives has shown significant promise. For instance, luminescent metal-organic frameworks (LMOFs) incorporating thiazolo[5,4-d]thiazole (B1587360) units have been successfully fabricated. scientificarchives.com These materials exhibit strong fluorescence and high stability in water, making them excellent sensors for various environmental contaminants. They have demonstrated high selectivity and sensitivity for detecting toxic anions (like Cr2O7^2-), heavy metal cations (like Fe^3+), and aromatic compounds through a fluorescence quenching mechanism. scientificarchives.com The efficiency of this quenching is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity.

Table 4: Sensing Performance of a Thiazolo[5,4-d]thiazole-Based LMOF for Various Analytes in Water This table presents the quenching constants (Ksv) and limits of detection (LOD) for a representative luminescent metal-organic framework (LMOF) containing a thiazole-based ligand, illustrating the potential of this class of compounds in analytical sensing.

AnalyteQuenching Constant (Ksv) [M⁻¹]Limit of Detection (LOD) [μM]
Cr₂O₇²⁻1.58 x 10⁴2.31
Fe³⁺1.12 x 10⁴3.45
Nitrobenzene2.43 x 10⁴1.83

Chromatographic Stationary Phases or Modifiers for Enhanced Separations

The inherent structural and electronic properties of the thiazole ring system, such as the presence of heteroatoms (nitrogen and sulfur) capable of various intermolecular interactions, make thiazole derivatives interesting candidates for applications in separation science. While direct studies focusing exclusively on Thiazole, 4-(2-methylphenyl)- as a stationary phase are not prevalent, research on related thiazole compounds demonstrates their potential utility in enhancing chromatographic separations.

The chromatographic behavior of various newly synthesized thiazole derivatives has been investigated using techniques like thin-layer chromatography (TLC). researchgate.net These studies explore the relationship between the retention factors (Rƒ) of thiazoles and the composition of the mobile phase in both normal-phase (NP) and reversed-phase (RP) systems. researchgate.net In NP-TLC, systems typically involve a silica (B1680970) stationary phase with a non-polar diluent like hexane (B92381) and a polar modifier. researchgate.net In RP-TLC, a non-polar stationary phase (such as paraffin (B1166041) oil-impregnated silica) is used with a polar mobile phase. researchgate.net The ability to modulate the retention of thiazoles by changing the mobile phase modifier (e.g., ethyl acetate (B1210297), acetone, dioxane) highlights the interactive nature of the thiazole core, a characteristic that could be exploited if immobilized or used as a mobile phase additive. researchgate.net

Furthermore, thiazole derivatives have been central to the successful separation of chiral compounds. Enantiomers of complex heterocycles that include a thiazole moiety have been successfully separated using high-performance liquid chromatography (HPLC) on various chiral stationary phases (CSPs). nih.gov The development of methods for the enantioseparation of chiral azoles, including thiazoles, underscores the importance of the specific interactions that these structures can offer in resolving stereoisomers. researchgate.net The successful separation of these compounds relies on the differential interactions between the enantiomers and the chiral stationary phase, a process in which the thiazole portion of the molecule can play a significant role through dipole-dipole, hydrogen bonding, or π-π stacking interactions.

These findings suggest that a molecule like Thiazole, 4-(2-methylphenyl)-, with its combination of a polar thiazole ring and a non-polar tolyl group, could theoretically be developed into a novel stationary phase or be used as a modifier to impart unique selectivity for certain classes of analytes.

Table 1: Examples of Chromatographic Systems Used for the Separation and Analysis of Thiazole Derivatives

Chromatographic Technique Stationary Phase Type Stationary Phase Details Mobile Phase Composition Analyte Type Reference
NP-TLC Normal-Phase Silica Hexane with polar modifier (ethyl acetate, acetone, or dioxane) Newly synthesized thiazoles researchgate.net
RP-TLC Reversed-Phase Paraffin oil-impregnated silica Aqueous ammonia (B1221849) with polar modifier (methanol, acetone, or dioxane) Newly synthesized thiazoles researchgate.net
HPLC Reversed-Phase C18 Acetonitrile (B52724) / 0.1% Trifluoroacetic acid in water Thiazole-pyrimidine derivatives mdpi.com
HPLC Chiral Not specified Not specified Enantiomers of thiazole-condensed 2H-chromenes nih.gov

| GC | Not specified | Cyclodextrin derivatives | Not specified | Chiral aziridines (relevant to chiral separations) | uta.edu |

Agrochemical Chemical Synthesis

Intermediate for the Chemical Synthesis of Agricultural Active Ingredients (e.g., herbicides, fungicides)

The thiazole nucleus is a well-established and significant scaffold in the agrochemical industry, forming the core of numerous commercially successful active ingredients. researchgate.netkuey.net Thiazole derivatives are noted for their broad-spectrum biological activities and are used as key components in fungicides, herbicides, and insecticides. kuey.netnih.gov The specific compound, Thiazole, 4-(2-methylphenyl)-, and its close structural relatives serve as valuable intermediates in the synthesis of these complex agricultural chemicals.

Research indicates that 4-arylthiazole structures are pivotal starting points for creating potent fungicides. mdpi.comresearchgate.netias.ac.in For instance, derivatives such as 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester are explicitly mentioned as intermediates in the development of agrochemicals, particularly fungicides and pesticides. chemimpex.com The term "o-tolyl" is synonymous with "2-methylphenyl," directly linking this structural class to agrochemical synthesis. Similarly, 4-(o-Tolyl)thiazol-2-amine is recognized as a building block in the synthesis of agrochemicals. ontosight.ai

A common synthetic strategy involves using a 2-amino-4-arylthiazole as a precursor, which is then elaborated through further reactions to produce the final active ingredient. For example, a general synthesis of new fungicidal compounds starts with 2-amino-4-arylthiazoles. mdpi.comias.ac.in These intermediates are reacted with agents like chloroacetyl chloride, and subsequently with potassium thiocyanate, to construct more complex heterocyclic systems, such as 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which have demonstrated significant fungicidal activity. mdpi.comresearchgate.net In this context, 2-amino-4-(2-methylphenyl)thiazole would be a direct precursor for a range of potential fungicides. The fungicidal efficacy of the final products is often tested against a variety of agriculturally relevant fungi.

Table 2: Examples of Fungicidal Thiazole Derivatives Synthesized from 4-Arylthiazole Intermediates

Intermediate Class Synthesized Derivative Example Target Fungi Activity Level Reference
2-Amino-4-arylthiazoles 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone Various agricultural fungi Exhibited high fungicidal effects researchgate.net
2-Amino-4-arylthiazoles 2-Imino-3-(4-p-chlorophenylthiazol-2-yl)-4-thiazolidinone Trichoderma harzianum, Curvularia lunata Potent fungicidal effect ias.ac.in
2-Amino-4-arylthiazoles 5-Benzylidine-2-imino-3-(4-p-tolylthiazol-2-yl)-4-thiazolidinone Trichoderma harzianum, Curvularia lunata Potent fungicidal effect ias.ac.in

| 2-Amino-4-arylthiazoles | 2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | Exhibited high fungicidal effects | researchgate.net |

Table of Compounds Mentioned

Compound Name
Thiazole, 4-(2-methylphenyl)-
2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester
4-(o-Tolyl)thiazol-2-amine
2-Amino-4-(2-methylphenyl)thiazole
Chloroacetyl chloride
Potassium thiocyanate
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one
2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone
2-Imino-3-(4-p-chlorophenylthiazol-2-yl)-4-thiazolidinone
5-Benzylidine-2-imino-3-(4-p-tolylthiazol-2-yl)-4-thiazolidinone
2-Imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone
Hexane
Ethyl acetate
Acetone
Dioxane
Methanol (B129727)
Acetonitrile

Emerging Research Directions and Future Outlook for Thiazole, 4 2 Methylphenyl

Challenges and Opportunities in the Synthesis of Thiazole (B1198619), 4-(2-methylphenyl)-

The synthesis of thiazole derivatives, including Thiazole, 4-(2-methylphenyl)-, presents both persistent challenges and emerging opportunities. A primary synthetic route is the Hantzsch thiazole synthesis, which typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793) precursor. Challenges in this method include the potential for side reactions like over-alkylation and the management of reactive intermediates to ensure high yields and scalability. Optimization of reaction conditions such as solvent, temperature, and molar ratios of reactants is crucial. For instance, using dimethylformamide (DMF) as a solvent and maintaining a 1:1.2 molar ratio of ketone to thiourea can improve yields.

Opportunities for innovation lie in the development of more efficient and environmentally benign synthetic methodologies. One-pot, multi-component reactions are gaining traction as they offer a streamlined approach to constructing the thiazole core. rsc.org For example, a metal-free, four-component reaction of ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur has been described for the synthesis of polysubstituted thiazoles. rsc.org Furthermore, green chemistry approaches, such as solvent-free mechanochemical synthesis, significantly reduce reaction times and eliminate solvent waste, offering a sustainable alternative to traditional methods. The use of ultrasound irradiation and eco-friendly biocatalysts like chitosan-based hydrogels also represents a promising avenue, providing mild reaction conditions, rapid synthesis, and high yields. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
MethodologyKey FeaturesAdvantagesChallenges
Hantzsch Synthesis Cyclocondensation of α-haloketones and thiourea precursors. Well-established, versatile. Potential for side reactions, requires optimization.
One-Pot, Multi-Component Reactions Combination of multiple reactants in a single step. rsc.orgIncreased efficiency, reduced waste. rsc.orgCan be complex to optimize for specific targets.
Mechanochemical Synthesis Solvent-free grinding of reactants. Environmentally friendly, rapid reaction times. Scalability can be a concern.
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote reaction. nih.govacs.orgMild conditions, high yields, short reaction times. nih.govacs.orgRequires specialized equipment.
Biocatalysis Use of enzymes or whole-cell systems as catalysts. nih.govacs.orgEco-friendly, high selectivity. nih.govacs.orgCatalyst stability and reusability can be issues. nih.govacs.org

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Beyond established synthetic routes, research is delving into the unconventional reactivity of the thiazole ring to forge novel reaction pathways. The thiazole nucleus in "Thiazole, 4-(2-methylphenyl)-" possesses a unique electronic structure, making it amenable to various chemical transformations. fabad.org.tr The C-2 position of the thiazole ring is particularly reactive due to an acidic proton, enabling a range of modifications. nih.gov

Current explorations include leveraging the thiazole scaffold in multi-component reactions to generate diverse and complex molecular architectures in a single step. rsc.org Additionally, the development of catalytic systems that can selectively functionalize specific positions on the thiazole ring is an active area of research. This allows for the late-stage diversification of "Thiazole, 4-(2-methylphenyl)-" derivatives, which is highly advantageous for creating libraries of compounds for screening purposes. The reactivity of the thiazole ring can be further modulated by the substituents on the phenyl ring, opening up possibilities for fine-tuning the electronic properties and subsequent reaction outcomes.

Integration of Thiazole, 4-(2-methylphenyl)- into Advanced Functional Materials

The unique structural and electronic properties of "Thiazole, 4-(2-methylphenyl)-" make it a promising candidate for integration into advanced functional materials. Thiazole derivatives are being explored for their potential in materials science, including the development of novel polymers and coatings with enhanced durability and environmental resistance. evitachem.com The aromatic nature of the thiazole and the attached phenyl group can contribute to properties like thermal stability and charge transport, which are crucial for applications in electronics.

Specifically, aromatic thiazoles can act as ligands in the formation of luminescent metal complexes, suggesting potential applications in organic light-emitting diodes (OLEDs) and sensors. vulcanchem.com The ability of the thiazole moiety to participate in π-stacking interactions is another key feature that can be exploited in the design of self-assembling materials and liquid crystals. vulcanchem.com Further research is focused on synthesizing and characterizing polymers and co-polymers incorporating the "Thiazole, 4-(2-methylphenyl)-" unit to evaluate their optical, electronic, and mechanical properties for various high-performance applications.

Development of Novel Catalytic Systems Utilizing Thiazole, 4-(2-methylphenyl)- Derivatives

Derivatives of "Thiazole, 4-(2-methylphenyl)-" are being investigated for their potential to act as ligands in novel catalytic systems. The nitrogen and sulfur atoms within the thiazole ring can coordinate with metal centers, creating stable and catalytically active complexes. These thiazole-based ligands can influence the steric and electronic environment of the metal catalyst, thereby controlling the activity and selectivity of chemical reactions.

Research is ongoing to design and synthesize chiral thiazole derivatives that can be used in asymmetric catalysis, a field of significant importance in the pharmaceutical and fine chemical industries. The development of such catalysts could enable the enantioselective synthesis of a wide range of valuable molecules. Furthermore, the use of thiazole-based ligands in cross-coupling reactions, such as Suzuki-Miyaura coupling, is being explored to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational modeling with experimental studies is proving to be a powerful strategy in advancing research on "Thiazole, 4-(2-methylphenyl)-". ajpsonline.comuomphysics.net Computational methods, such as Density Functional Theory (DFT), allow for the prediction of molecular properties, reaction mechanisms, and spectroscopic data, which can guide experimental work and provide deeper insights into observed phenomena. researchgate.net

Molecular docking simulations are being employed to predict the binding interactions of "Thiazole, 4-(2-methylphenyl)-" derivatives with biological targets, such as enzymes and receptors. ajpsonline.com This in-silico screening can help identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process. ajpsonline.com For instance, computational studies have been used to assess the potential of thiazole derivatives as antidiabetic agents by calculating their binding energies with target proteins. ajpsonline.com The synergy between computational predictions and experimental validation is crucial for designing molecules with desired properties and for understanding their structure-activity relationships. uomphysics.net

Table 2: Application of Computational Methods in Thiazole Research
Computational MethodApplicationExample
Density Functional Theory (DFT) Prediction of molecular structure, vibrational frequencies, and electronic properties. researchgate.netCalculating NMR chemical shifts and comparing them with experimental data. researchgate.net
Molecular Docking Predicting the binding mode and affinity of a ligand to a biological target. ajpsonline.comScreening thiazole derivatives for their potential as enzyme inhibitors. ajpsonline.com
Pharmacophore Modeling Identifying the essential structural features required for biological activity. Designing new thiazole-based compounds with enhanced potency.
ADMET Prediction In-silico estimation of absorption, distribution, metabolism, excretion, and toxicity properties.Assessing the drug-likeness of novel thiazole derivatives.

Sustainability and Environmental Considerations in Future Research and Applications

Future research and applications of "Thiazole, 4-(2-methylphenyl)-" will increasingly focus on sustainability and environmental considerations. The principles of green chemistry are being integrated into the synthesis of thiazole derivatives to minimize the use and generation of hazardous substances. researchgate.net This includes the use of renewable starting materials, environmentally benign solvents like water, and energy-efficient reaction conditions such as microwave irradiation. researchgate.netscirp.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2-methylphenyl)thiazole derivatives, and how can their purity be validated?

  • Methodology : A common approach involves condensation reactions between 2-amino-4-phenylthiazole precursors and substituted aldehydes under reflux in ethanol. For example, 2-arylideneamino-4-phenylthiazoles are synthesized via a 6-hour reflux of equimolar reactants, followed by solvent evaporation and recrystallization in ethyl acetate/hexane mixtures . Purity validation requires melting point analysis, IR spectroscopy (to confirm functional groups like C=N and S-C bonds), and NMR spectroscopy (¹H/¹³C) for structural elucidation. Elemental analysis (C, H, N) is critical to confirm stoichiometric ratios .

Q. What spectroscopic techniques are critical for confirming the structure of 4-(2-methylphenyl)thiazole compounds?

  • Methodology : Key techniques include:

  • ¹H and ¹³C NMR : To identify aromatic proton environments (e.g., substituent effects on chemical shifts) and confirm methyl group integration at the 2-methylphenyl position .
  • IR Spectroscopy : Detection of thiazole ring vibrations (~1,450–1,600 cm⁻¹) and C-S bonds (~670–730 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation patterns .

Q. How do substituents on the phenyl ring affect the physicochemical properties of thiazole derivatives?

  • Methodology : Electron-donating groups (e.g., -OCH₃, -CH₃) increase solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂, -Cl) enhance thermal stability. UV-Vis spectroscopy can track π→π* transitions influenced by substituents. Computational tools like Gaussian software can model dipole moments and logP values to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for thiazole derivatives?

  • Methodology : Discrepancies often arise from solvent effects or protein flexibility in docking studies. Address this by:

  • Performing molecular dynamics (MD) simulations to account for receptor conformational changes .
  • Validating in silico results with in vitro assays (e.g., enzyme inhibition or cell viability tests) under physiologically relevant conditions .
  • Revisiting QSAR models to include steric/electronic parameters from X-ray crystallography or DFT calculations .

Q. What strategies optimize the reaction yield of 4-(2-methylphenyl)thiazole derivatives when dealing with electron-donating substituents?

  • Methodology :

  • Use catalysts like p-toluenesulfonic acid (PTSA) to accelerate condensation reactions with electron-rich aldehydes .
  • Optimize solvent polarity (e.g., DMF for slow-reacting substrates) and temperature gradients to minimize side products.
  • Monitor reaction progress via TLC with eluents like ethyl acetate/hexane (1:5 v/v) .

Q. How to address unexpected by-products in the synthesis of 4-(2-methylphenyl)thiazole analogs?

  • Methodology : For example, phenylhydrazine reactions may yield pyrazole derivatives instead of indole-thiadiazole hybrids due to competing cyclization pathways . Mitigation steps include:

  • Adjusting stoichiometry (e.g., excess hydrazine to favor desired pathways).
  • Isolating intermediates via column chromatography (silica gel, gradient elution).
  • Characterizing unexpected products via single-crystal X-ray diffraction to confirm structures .

Q. How to design structure-activity relationship (SAR) studies for thiazole derivatives with varying aryl groups?

  • Methodology :

  • Synthesize analogs with systematic substituent variations (e.g., 4-F, 4-Br, 4-CH₃) on the phenyl ring .
  • Test against target proteins (e.g., kinases, antimicrobial enzymes) using dose-response assays (IC₅₀/EC₅₀).
  • Correlate bioactivity with Hammett σ values or Hansch parameters to identify electronic/steric drivers .

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